molecular formula C26H26N4O3 B2551516 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1326901-63-6

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2551516
CAS No.: 1326901-63-6
M. Wt: 442.519
InChI Key: XKHDTQAGOZKFJA-UHFFFAOYSA-N
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Description

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dihydropyridine ring, and an acetamide group

Scientific Research Applications

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or photonic properties.

    Chemical Biology: Use as a probe to study biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Dihydropyridine Ring: The Hantzsch reaction is often employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling of the Rings: The oxadiazole and dihydropyridine rings are then coupled through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Acetamide Group: The final step involves the acylation of the amine with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (e.g., NaOH, NH3) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine ring may act as a calcium channel blocker, influencing cellular calcium levels. The acetamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is unique due to its combination of an oxadiazole ring, a dihydropyridine ring, and an acetamide group, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-18-7-6-10-21(15-18)25-28-26(33-29-25)22-13-14-24(32)30(16-22)17-23(31)27-19(2)11-12-20-8-4-3-5-9-20/h3-10,13-16,19H,11-12,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHDTQAGOZKFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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